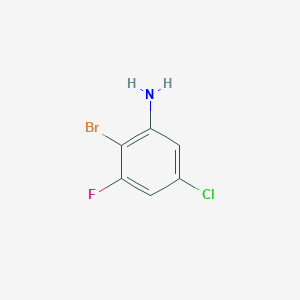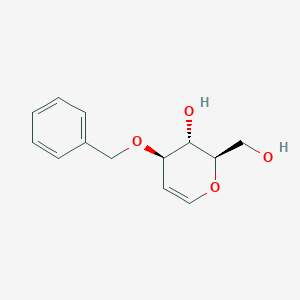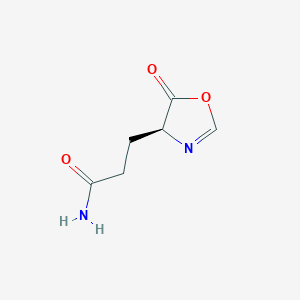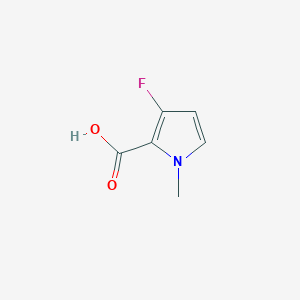
3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid: is a fluorinated pyrrole derivative Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the fluorination of a pyrrole precursor. One common method is the direct fluorination of N-methylpyrrole using elemental fluorine or other fluorinating agents under controlled conditions to prevent over-fluorination and polymerization . Another approach involves the use of xenon difluoride for the selective fluorination of pyrrole derivatives .
Industrial Production Methods: Industrial production of fluorinated pyrroles often employs scalable methods such as electrophilic fluorination, which allows for the efficient and selective introduction of fluorine atoms into the pyrrole ring. This process can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and the concentration of reagents .
化学反応の分析
Types of Reactions: 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different hydrogenated pyrrole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce halogenated or sulfonated pyrrole derivatives .
科学的研究の応用
Chemistry: In chemistry, 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex fluorinated heterocycles. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound’s fluorinated structure can enhance the bioavailability and metabolic stability of biologically active molecules. It is used in the design of pharmaceuticals and agrochemicals with improved efficacy and reduced side effects .
Medicine: In medicinal chemistry, fluorinated pyrroles are investigated for their potential as enzyme inhibitors and receptor antagonists. They are explored for their anticancer, antiviral, and anti-inflammatory properties .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the manufacture of polymers, coatings, and electronic materials .
作用機序
The mechanism of action of 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity, enhancing its biological activity. The compound can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity .
類似化合物との比較
2-Fluoropyrrole: Another fluorinated pyrrole with similar properties but different reactivity and applications.
3-Methylpyrrole: Lacks the fluorine atom, resulting in different chemical and biological properties.
N-Methylpyrrole: A precursor in the synthesis of fluorinated pyrroles.
Uniqueness: 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C6H6FNO2 |
|---|---|
分子量 |
143.12 g/mol |
IUPAC名 |
3-fluoro-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H6FNO2/c1-8-3-2-4(7)5(8)6(9)10/h2-3H,1H3,(H,9,10) |
InChIキー |
QBAUEHVLEYAIQN-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=C1C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


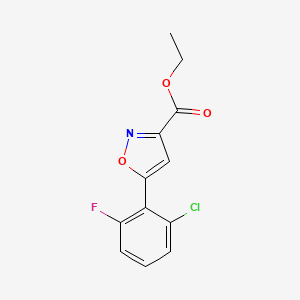

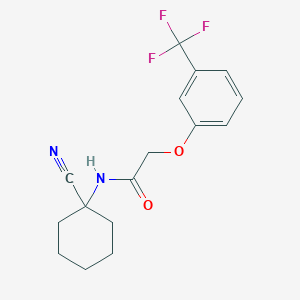
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
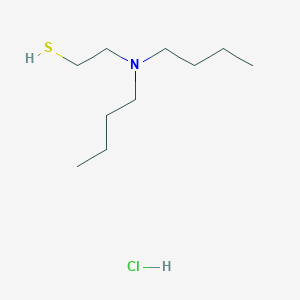
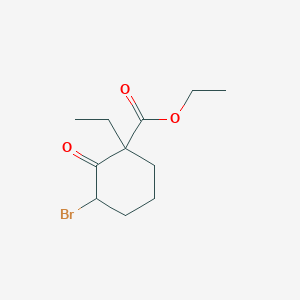


![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)
